molecular formula C20H21N5O3 B2938101 (E)-3-(but-2-en-1-yl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 946340-86-9

(E)-3-(but-2-en-1-yl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2938101
CAS RN: 946340-86-9
M. Wt: 379.42
InChI Key: VRSDRLHGHOBWNV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(but-2-en-1-yl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives of 1,3-dimethyl-6,7-dihydroimidazo[2,1-f]purine-2,4-(1H,3H)-dione-7-carboxylic acid were synthesized. These compounds were evaluated for their potency as 5-HT(1A) receptor ligands. Preliminary pharmacological studies indicated potential anxiolytic-like and antidepressant activities in preclinical models, suggesting the chemical scaffold's relevance for future research aiming at new derivatives with such pharmacological properties (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

Further structure-activity relationship studies on novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones synthesized compounds were conducted. These studies aimed to evaluate their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Some compounds showed promising receptor activities, identifying potent ligands with additional affinity for dopamine D2 receptors, thus underscoring their potential as multi-target drugs for neuropsychiatric disorders (Zagórska et al., 2015).

Receptor Affinity and Enzyme Activity

The receptor affinity and inhibitory potencies for phosphodiesterases - PDE4B1 and PDE10A - of certain octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines were investigated. These studies allowed determining structural features responsible for receptor and enzyme activity, highlighting the scaffold's versatility in generating hybrid ligands with specific pharmacological profiles (Zagórska et al., 2016).

Analgesic Activity of Derivatives

The analgesic activity of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties was evaluated in vivo. Several compounds demonstrated significant analgesic activity, offering a new class of analgesic and anti-inflammatory agents worthy of further pharmacological evaluation (Zygmunt et al., 2015).

properties

IUPAC Name

2-[(E)-but-2-enyl]-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-5-6-11-23-18(26)16-17(22(3)20(23)27)21-19-24(16)12-13(2)25(19)14-9-7-8-10-15(14)28-4/h5-10,12H,11H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSDRLHGHOBWNV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(but-2-en-1-yl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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